Acyl Chain Length Differentiation: Pentanoyl vs. Butyryl – Calculated Lipophilicity and Membrane Permeability Implications
The pentanoyl (C₅) acyl chain of the target compound confers higher calculated lipophilicity compared to the butyryl (C₄) analog 1-[4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl]butan-1-one (CAS 897479-81-1). Based on fragment-based cLogP calculations, the incremental –CH₂– unit adds approximately +0.5 log units, which can translate to a ~1.5- to 3-fold increase in passive membrane permeability in Caco-2 models, a critical factor for intracellular target engagement [1]. This property makes the pentanoyl derivative preferable for assays requiring moderate-to-high cell penetration where the butyryl analog may exhibit insufficient intracellular exposure.
| Evidence Dimension | Calculated lipophilicity (cLogP) and inferred membrane permeability |
|---|---|
| Target Compound Data | cLogP ≈ 3.0–3.5 (estimated by fragment addition for C₅ acyl chain plus 4-Cl-benzothiazole-piperazine scaffold) [1] |
| Comparator Or Baseline | 1-[4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl]butan-1-one (CAS 897479-81-1): cLogP ≈ 2.5–3.0 [1] |
| Quantified Difference | ΔcLogP ≈ +0.5 log units; estimated 1.5- to 3-fold higher passive permeability [1] |
| Conditions | cLogP calculated by fragment-based method; permeability inference based on established logP–Papp correlations for Caco-2 monolayers |
Why This Matters
For cell-based assays requiring intracellular target access, the higher lipophilicity of the pentanoyl derivative may provide a meaningful advantage in achieving effective intracellular concentrations versus the butyryl analog, directly influencing assay sensitivity and reproducibility.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. DOI: 10.1517/17460441003605098. (Provides the framework for logP–permeability relationship used in the cLogP calculation and permeability inference.) View Source
